molecular formula C19H26O3 B1456422 (8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1217442-62-0

(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B1456422
M. Wt: 303.4 g/mol
InChI Key: BCWZIZLVBYHFES-XKNIGZFMSA-N
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Description

The compound is a phenylamino-substituted estrogen . It has been studied in the context of the ER-alpha ligand-binding domain . The compound has been used in experiments involving human MCF-7 breast cancer cells .


Molecular Structure Analysis

The compound has been studied in the context of its interaction with the ER-alpha ligand-binding domain . The crystal structure of this domain in complex with the compound has been determined .

Scientific Research Applications

Application in Biochemistry: Estrogen Receptor Binding

  • Summary of the Application : This compound has been used in studies involving the estrogen receptor, a protein involved in the regulation of various biological processes. It has been found to bind to the estrogen receptor, and its structure has been analyzed in complex with the receptor .
  • Methods of Application : The compound was used in X-ray diffraction studies to determine its structure when bound to the estrogen receptor. This involved crystallizing the receptor in complex with the compound and analyzing the resulting crystal structure .
  • Results or Outcomes : The studies provided insights into the binding mode of the compound with the estrogen receptor, which could potentially inform the design of new drugs targeting this receptor .

Application in Structural Biology: Crystallography

  • Summary of the Application : This compound has been used in structural biology, specifically in X-ray crystallography studies of the estrogen receptor .
  • Methods of Application : The compound was crystallized in complex with the estrogen receptor, and the resulting crystal structure was analyzed using X-ray diffraction .
  • Results or Outcomes : The studies provided detailed structural information about the binding mode of the compound with the estrogen receptor .

Application in Pharmaceutical Analysis

  • Summary of the Application : This compound, also known as 6Beta-Hydroxyestradiol, is used in pharmaceutical analytical studies .
  • Methods of Application : It is used as an analytical standard in the quality control and drug development process .
  • Results or Outcomes : The use of this compound in pharmaceutical analysis helps ensure the quality and efficacy of drugs .

Application in Structural Biology: Protein-Ligand Interaction Studies

  • Summary of the Application : This compound has been used in protein-ligand interaction studies, specifically with the estrogen receptor .
  • Methods of Application : The compound was used in complex with the estrogen receptor, and the resulting structure was analyzed using X-ray diffraction .
  • Results or Outcomes : The studies provided detailed structural information about the binding mode of the compound with the estrogen receptor .

Application in Pharmaceutical Quality Control

  • Summary of the Application : This compound, also known as 6Beta-Hydroxyestradiol, is used in pharmaceutical quality control .
  • Methods of Application : It is used as an analytical standard in the quality control process .
  • Results or Outcomes : The use of this compound in pharmaceutical analysis helps ensure the quality and efficacy of drugs .

Future Directions

The compound has potential for further study in the context of its interaction with the ER-alpha ligand-binding domain and its effects on gene expression and proliferation in human MCF-7 breast cancer cells .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-(113C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-XKNIGZFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746291
Record name (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

CAS RN

1217442-62-0
Record name (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217442-62-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 3
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 4
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 5
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 6
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

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